molecular formula C9H9ClFNO2 B8283413 Methyl 3-amino-2-chloro-5-fluoro-4-methylbenzoate

Methyl 3-amino-2-chloro-5-fluoro-4-methylbenzoate

Cat. No. B8283413
M. Wt: 217.62 g/mol
InChI Key: HGOPGJXPXNPJEO-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

12 g of 3-amino-2-chloro-5-fluoro-4-methylbenzoic acid are initially introduced into 60 ml of MeOH. HCl gas is passed in for 20 minutes and is then boiled under reflux for 5 hours. Thereafter, the mixture is poured into water and rendered alkaline with sodium carbonate and the product is isolated. Yield: 8 g, melting point: 51°-52°.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].CO.Cl.[C:17](=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:2]1[C:3]([Cl:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:17])=[O:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=C(C1C)F)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed in for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the product is isolated

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C(=O)OC)C=C(C1C)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.